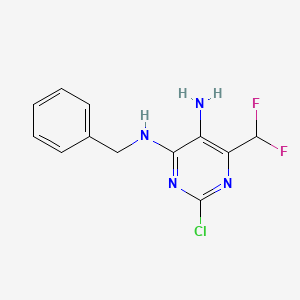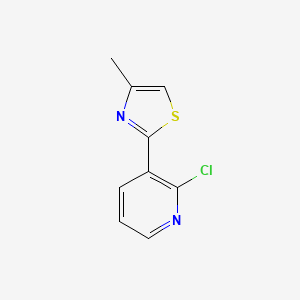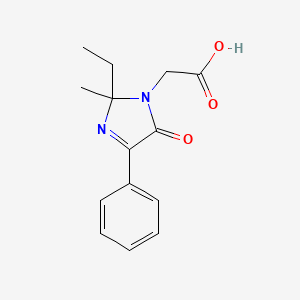
tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate: is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a fluoropropyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate beinhaltet typischerweise die Reaktion eines Pyrimidinderivats mit einer Fluorpropylgruppe und einem tert-Butylcarbamate. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran sowie Katalysatoren wie Triethylamin oder Pyridin, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie Destillation, Kristallisation und Reinigung unter Verwendung chromatographischer Techniken umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, wobei das Fluoratom durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Wichtigste gebildete Produkte:
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrimidinderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate als Baustein für die Synthese komplexerer Moleküle verwendet. Es wird auch zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Interaktionen zwischen kleinen Molekülen und biologischen Zielmolekülen zu untersuchen. Sie kann in Assays verwendet werden, um die Hemmung von Enzymen oder die Rezeptorbindung zu untersuchen .
Medizin: In der pharmazeutischen Chemie wird tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen .
Industrie: In der Industrie wird diese Verbindung zur Herstellung von Pharmazeutika und Agrochemikalien verwendet. Es wird auch bei der Entwicklung neuer Materialien mit besonderen Eigenschaften verwendet .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Fluorpropylgruppe und der Pyrimidinring spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren, was zur Hemmung oder Aktivierung bestimmter Signalwege führt. Die tert-Butylcarbamateinheit kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The fluoropropyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl carbamate moiety may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-((5-(Trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl-(2-((4-Amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate
- tert-Butyl-(2-Brom-5-methylthiazol-4-yl)carbamate
Vergleich: tert-Butyl-(4-(2-Fluorpropan-2-yl)pyrimidin-5-yl)(methyl)carbamate ist aufgrund seines spezifischen Substitutionsmusters am Pyrimidinring und des Vorhandenseins einer Fluorpropylgruppe einzigartig.
Eigenschaften
Molekularformel |
C13H20FN3O2 |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20FN3O2/c1-12(2,3)19-11(18)17(6)9-7-15-8-16-10(9)13(4,5)14/h7-8H,1-6H3 |
InChI-Schlüssel |
AGQQIHMZOBGPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CN=C1C(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)



![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)




![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)

